molecular formula C26H35N3O4S B3001686 N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-39-4

N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Katalognummer B3001686
CAS-Nummer: 898446-39-4
Molekulargewicht: 485.64
InChI-Schlüssel: LHXXVPPFZWEDJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N1-(3,4-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the functionalization of aromatic systems or the formation of amide bonds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved a series of steps starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further functionalization to achieve the desired product . Similarly, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media . These methods suggest that the synthesis of "this compound" would also involve multiple steps, including amide bond formation and sulfonamide linkage creation.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were studied using Fourier-Transform Infrared and Fourier-Transform Raman spectroscopy, and the geometrical parameters were confirmed with XRD data . Similarly, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, which revealed details about the protonation of the piperidine ring and intermolecular interactions . These studies indicate that the molecular structure of "this compound" would likely be characterized by aromatic interactions and the presence of a stable amide linkage.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their molecular orbital studies. The HOMO-LUMO analysis can predict the possible sites for electrophilic and nucleophilic attacks. For instance, the MEP study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide showed that the negative electrostatic potential regions are localized around the carbonyl group, indicating possible sites for electrophilic attack, while the positive regions are localized on the rings, suggesting sites for nucleophilic attack . This information can be extrapolated to predict that "this compound" would also exhibit specific sites for chemical reactivity based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied through various analytical techniques. The influence of substituents and formation of N-oxides on the geometry and intermolecular interactions of piperidin-4-ol derivatives was investigated, revealing significant differences in the conformation and nature of intermolecular interactions . These findings suggest that the physical properties of "this compound" would be influenced by its substituents and the presence of functional groups such as the sulfonyl group and oxalamide moiety.

Eigenschaften

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-17-14-20(4)24(21(5)15-17)34(32,33)29-13-7-6-8-23(29)11-12-27-25(30)26(31)28-22-10-9-18(2)19(3)16-22/h9-10,14-16,23H,6-8,11-13H2,1-5H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXVPPFZWEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.